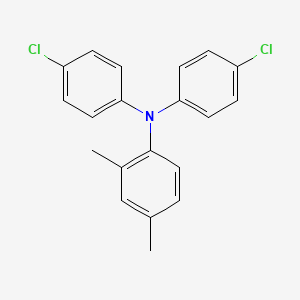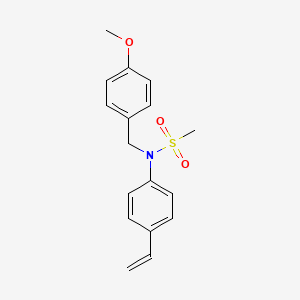
2-氯-1-(3-苯基哌啶-1-基)乙酮
描述
科学研究应用
合成和生物学评价
- 一项研究重点关注通过一系列反应合成一种化合物,这些反应从类似的氯乙酮衍生物开始,突出了其由于主核上存在氯作为取代基而产生的有效抗菌活性 (Sherekar 等人,2022 年)。
- 另一项研究探索了 1-(2-氯-4-苯基喹啉-3-基)乙酮的合成,强调了结构、振动光谱研究和详细的 DFT 计算。该研究表明此类化合物在设计具有特定电子和光学性质的材料中具有潜力 (Murugavel 等人,2016 年)。
抗惊厥和抗菌活性
- 研究设计为抗惊厥活性化合物的类似物的 N-苯基-2-(4-苯基哌嗪-1-基)乙酰胺衍生物,在癫痫模型中显示出有希望的活性,表明这些分子在癫痫治疗中的治疗潜力 (Kamiński 等人,2015 年)。
- 从涉及氯乙酮的过程制备新的查耳酮衍生物,目的是评估它们的抗炎活性。该研究有助于开发潜在的抗炎剂 (Rehman 等人,2022 年)。
电化学合成和抗氧化性能
- 一种合成新型苯哌嗪衍生物的电化学方法提出了一种环保、无试剂的方法,展示了电化学合成在生成药理学相关结构方面的多功能性 (Nematollahi 和 Amani,2011 年)。
- 探索了新型氯喹啉衍生物(包括 1-(2-氯-4-苯基喹啉-3-基)乙酮)的抗氧化和抗糖尿病潜力,表明它们在降低高血糖水平和作为抗氧化剂的潜力方面的有效性 (Murugavel 等人,2017 年)。
属性
IUPAC Name |
2-chloro-1-(3-phenylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15-8-4-7-12(10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZJYWBYCNCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



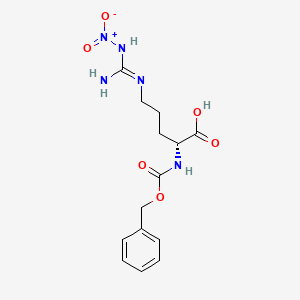
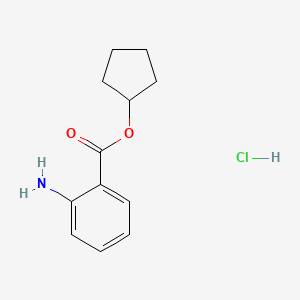
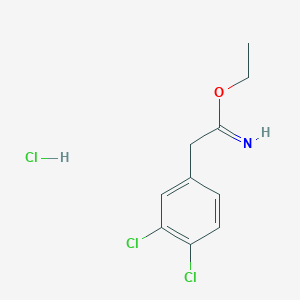

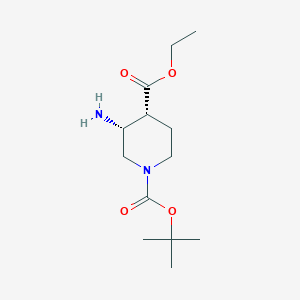
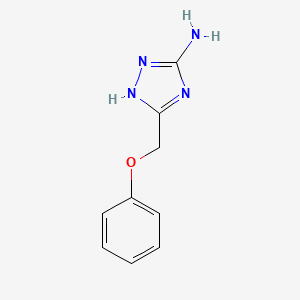

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)
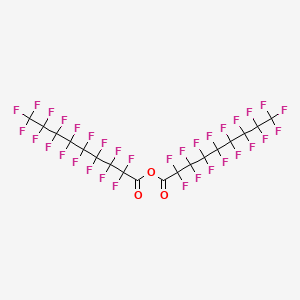

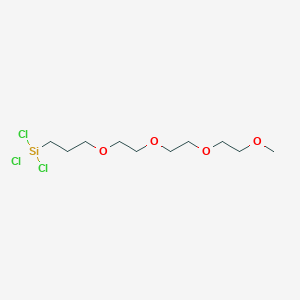
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)
